molecular formula C13H19BFNO2 B13987080 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13987080
M. Wt: 251.11 g/mol
InChI Key: JVGMPYIVZLFBDZ-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in carbon-carbon and carbon-heteroatom coupling reactions .

Preparation Methods

The synthesis of 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reactionThe reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the stability and purity of the final product .

Chemical Reactions Analysis

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a valuable candidate in drug development.

    Industry: It is used in the production of advanced materials and polymers, contributing to the development of new technologies

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon atoms, leading to strong and stable bonds. The boronic ester group allows for efficient coupling reactions, facilitating the formation of complex molecular structures. These interactions contribute to the compound’s effectiveness in various chemical and biological processes .

Comparison with Similar Compounds

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other similar compounds, such as:

The presence of the fluorine atom and the N-methyl group in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C13H19BFNO2

Molecular Weight

251.11 g/mol

IUPAC Name

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8,16H,1-5H3

InChI Key

JVGMPYIVZLFBDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F

Origin of Product

United States

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